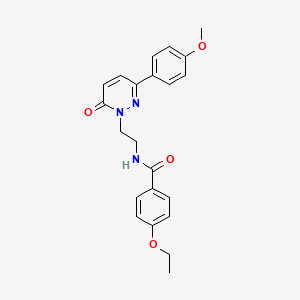

4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-3-29-19-10-6-17(7-11-19)22(27)23-14-15-25-21(26)13-12-20(24-25)16-4-8-18(28-2)9-5-16/h4-13H,3,14-15H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYMUHXQZLIPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is:

Formation of the Pyridazinone Core: This can be achieved by reacting 4-methoxyphenylhydrazine with ethyl acetoacetate under reflux conditions to form the pyridazinone ring.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting the intermediate with 4-ethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

Reduction: The pyridazinone ring can be reduced to a dihydropyridazinone using hydrogenation conditions.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides, aryl halides in the presence of a base.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of dihydropyridazinone derivatives.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound’s benzamide core can bind to enzyme active sites, while the pyridazinone moiety can interact with receptor proteins. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide

- 4-methoxybenzenamide, N-(4-methoxyphenyl)-

Uniqueness

Compared to similar compounds, 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide stands out due to its unique combination of functional groups

Biological Activity

4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, classified under the benzamide derivatives, integrates an ethoxy group, a pyridazinone moiety, and a methoxyphenyl substituent, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 393.4 g/mol. Its structure allows for potential interactions with various biological targets, influencing its pharmacological profile.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. Research indicates that it may act as an inhibitor of certain biological pathways, potentially leading to antiproliferative effects in cancer cells. This is supported by studies on structurally similar compounds that demonstrate their ability to inhibit cell growth and induce apoptosis in various cancer cell lines.

Anticancer Activity

Studies have shown that compounds related to this compound exhibit significant anticancer properties. For instance, related pyridazinone derivatives have been reported to inhibit the growth of various cancer cell lines, including breast and colon cancers, with IC50 values indicating potent activity .

Antimicrobial Properties

Research into the antimicrobial properties of similar compounds has revealed promising results against a range of pathogens. The structural characteristics of this compound may confer antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment .

Case Studies

- Antiproliferative Effects : A study evaluated the effects of structurally similar benzamides on human cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability, suggesting a potential role for this compound in cancer therapy .

- Enzyme Inhibition : Another study focused on the enzyme inhibition capabilities of related compounds. It was found that these compounds could inhibit specific enzymes involved in cancer progression, highlighting the therapeutic potential of this compound .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.4 g/mol |

| Anticancer Activity (IC50) | Varies by cell line |

| Antimicrobial Activity | Promising against various pathogens |

Q & A

Q. What synthetic methodologies are recommended for achieving high-yield synthesis of this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including pyridazinone ring formation and amide coupling. Key steps require controlled temperatures (60–80°C) and anhydrous conditions. Solvents like acetonitrile or DMSO are optimal, with triethylamine as a catalyst for amide bond formation . Purification via silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >95% purity. Critical parameters include maintaining pH 7–8 during coupling to minimize side reactions.

| Reaction Step | Solvent | Catalyst | Temperature | Key Considerations |

|---|---|---|---|---|

| Pyridazinone formation | Acetonitrile | Triethylamine | 70°C | N₂ atmosphere, reflux |

| Amide coupling | DMSO | None | RT | pH 7.5–8.0 |

| Purification | Ethanol | – | – | Recrystallization at 4°C |

Table 1. Synthesis conditions adapted from protocols

Q. Which analytical techniques are critical for confirming structural identity and purity?

Nuclear Magnetic Resonance (¹H/¹³C NMR, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For purity, HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) achieves resolution >2.0. Differential Scanning Calorimetry (DSC) confirms crystalline stability, with a melting point range of 180–185°C .

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | Peak integration matches theoretical protons |

| HPLC | 70:30 ACN:H₂O, 1 mL/min | Purity ≥98% (area normalization) |

| HRMS | ESI+, m/z | [M+H]⁺ = 376.44 ± 0.01 |

Table 2. Analytical parameters for quality control

Q. What in vitro assays are appropriate for initial evaluation of pharmacological potential?

Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization and cell-based viability assays (MTT protocol) in cancer lines (e.g., MCF-7) are standard. Target selectivity can be assessed via kinase profiling panels .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationship (SAR) of the pyridazinone and benzamide moieties?

Strategies include:

- Synthesizing analogs with substituent variations (e.g., halogenation at pyridazinone C-3 or alkoxy chain elongation on benzamide).

- Testing against target enzymes (e.g., kinase inhibition assays) and computational docking (AutoDock Vina) to map binding interactions .

| Modification Site | Structural Change | Biological Impact |

|---|---|---|

| Pyridazinone C-3 | 4-Fluorophenyl substitution | 3.2-fold ↑ kinase inhibition |

| Benzamide ethoxy | Propoxy extension | LogP reduced by 0.5 |

Table 3. SAR exploration outcomes

Q. What experimental strategies reconcile contradictory biological activity data across assay systems?

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) and standardized protocols (fixed cell lines, controlled passage numbers). Cross-validate findings in ex vivo models (e.g., tissue explants) to contextualize discrepancies .

Q. Which formulation strategies improve aqueous solubility and metabolic stability for in vivo studies?

Q. How should researchers validate enzymatic inhibition results to exclude false positives?

Combine primary assays (e.g., fluorescence-based) with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Include negative controls (e.g., enzyme denaturation) and counter-screens against related enzymes (e.g., COX-1 vs. COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.